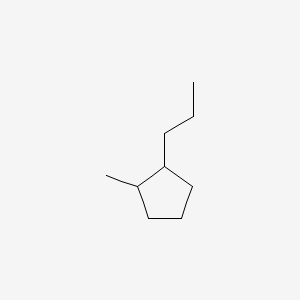
1-Methyl-2-propylcyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-propylcyclopentane is an organic compound with the molecular formula C₉H₁₈ . It belongs to the class of cycloalkanes, which are hydrocarbons containing a ring of carbon atoms. This compound is characterized by a cyclopentane ring substituted with a methyl group and a propyl group. Its structure can be represented as:
CH3 | CH3-CH2-CH2-C5H9 Preparation Methods
The synthesis of 1-Methyl-2-propylcyclopentane can be achieved through various methods. One common approach involves the alkylation of cyclopentane with propyl and methyl halides in the presence of a strong base such as sodium hydride. The reaction conditions typically include:
Temperature: 50-100°C
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Catalyst: Sodium hydride (NaH)
Industrial production methods may involve catalytic hydrogenation of corresponding alkenes or alkynes under high pressure and temperature conditions.
Chemical Reactions Analysis
1-Methyl-2-propylcyclopentane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) to yield saturated hydrocarbons.
Substitution: Halogenation reactions can occur with halogens like chlorine (Cl₂) or bromine (Br₂) under UV light, leading to the formation of halogenated derivatives.
Scientific Research Applications
1-Methyl-2-propylcyclopentane has several applications in scientific research:
Chemistry: It is used as a model compound in studies of cycloalkane reactivity and stereochemistry.
Biology: Its derivatives are studied for potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Methyl-2-propylcyclopentane involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic processes.
Receptor Binding: It may interact with cell surface receptors, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
1-Methyl-2-propylcyclopentane can be compared with other cycloalkanes such as:
Cyclopentane: Lacks the methyl and propyl substituents, making it less complex.
1-Methylcyclopentane: Contains only a methyl group, resulting in different reactivity and properties.
2-Propylcyclopentane: Contains only a propyl group, leading to variations in chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications.
Properties
CAS No. |
932-44-5 |
|---|---|
Molecular Formula |
C9H18 |
Molecular Weight |
126.24 g/mol |
IUPAC Name |
1-methyl-2-propylcyclopentane |
InChI |
InChI=1S/C9H18/c1-3-5-9-7-4-6-8(9)2/h8-9H,3-7H2,1-2H3 |
InChI Key |
ADQJFBQXLAAVQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCCC1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















